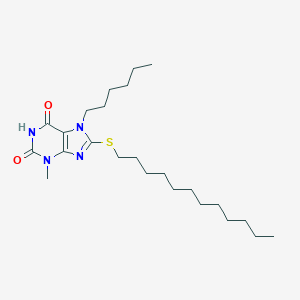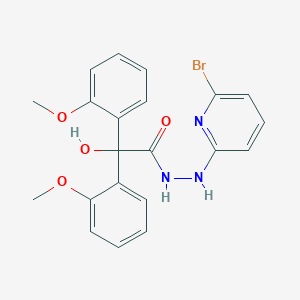
8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a dodecylsulfanyl group, a hexyl chain, and a methyl group attached to a purine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a dodecylsulfanyl group, followed by the introduction of a hexyl chain and a methyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core or the attached alkyl chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups to the purine core.
Scientific Research Applications
8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: shares similarities with other purine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of both dodecylsulfanyl and hexyl chains, along with the purine core, makes it a versatile compound for various applications.
Properties
IUPAC Name |
8-dodecylsulfanyl-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N4O2S/c1-4-6-8-10-11-12-13-14-15-17-19-31-24-25-21-20(22(29)26-23(30)27(21)3)28(24)18-16-9-7-5-2/h4-19H2,1-3H3,(H,26,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIYBHPFOZYAKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CCCCCC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-bromophenyl)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B406862.png)
![3-(4-bromophenyl)-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B406863.png)
![1,6-dichloro-4-(2,3-dichlorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406864.png)
![1-(4-chlorophenyl)-3-methyl-4-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-pyrazol-5-ol](/img/structure/B406868.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B406869.png)
![2-(iodomethyl)-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B406870.png)
![3,3'-dimethyl-5-[2-(3-methyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B406871.png)
![4-Benzo[a]phenazin-5-ylmorpholine](/img/structure/B406873.png)
![(2-Methoxyphenyl)-[4-(2-thienyl)thiazol-2-yl]amine](/img/structure/B406875.png)
![4-N-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine](/img/structure/B406877.png)
![4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE](/img/structure/B406878.png)

![4-[5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406881.png)
![4-[5-(1-naphthyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406882.png)
